![molecular formula C12H9ClN2 B600088 2-Chloro-5,6-dihydrobenzo[h]quinazoline CAS No. 13036-53-8](/img/structure/B600088.png)
2-Chloro-5,6-dihydrobenzo[h]quinazoline
Overview
Description
2-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound with the molecular formula C12H9ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved quickly and efficiently by employing microwave irradiation . A one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2
. The molecular weight of the compound is 216.67 . Chemical Reactions Analysis
The condensation of 2-(chloromethyl)benzo[h]quinazoline with 2-thioxo derivatives of quinazoline and benzo[h]quinazolines leads to the formation of bis-quinazolines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.67 .Mechanism of Action
Target of Action
It is known that benzoquinazolines, a class of compounds to which 2-chloro-5,6-dihydrobenzo[h]quinazoline belongs, have a wide range of pharmacological effects . These include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
Mode of Action
It is known that several benzoquinazoline analogs act by inhibiting certain thymidylate synthases, thus slowing the rate at which tumors can develop by reducing dna replication and transcription .
Biochemical Pathways
It is known that benzoquinazolines can affect a wide range of biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that benzoquinazolines can have a wide range of effects at the molecular and cellular level due to their diverse pharmacological effects .
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-5,6-dihydrobenzo[h]quinazoline in lab experiments include its potential biological and pharmacological activities, and its ability to inhibit the growth of cancer cells and bacterial strains. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-Chloro-5,6-dihydrobenzo[h]quinazoline. These include investigating its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method. Finally, research is needed to determine the safety and toxicity of this compound in vivo.
Scientific Research Applications
2-Chloro-5,6-dihydrobenzo[h]quinazoline has shown potential biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Research has shown that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.
Safety and Hazards
properties
IUPAC Name |
2-chloro-5,6-dihydrobenzo[h]quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWPKBPZNKRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704851 | |
Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13036-53-8 | |
Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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